molecular formula C11H14O2S B2426455 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid CAS No. 1503608-57-8

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid

Cat. No. B2426455
CAS RN: 1503608-57-8
M. Wt: 210.29
InChI Key: VNYCLXIIPHNOSO-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid is a chemical compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid may exhibit anti-cancer effects by interfering with cell proliferation, apoptosis, and angiogenesis. Researchers have investigated its potential as a lead compound for developing novel anti-cancer drugs .

Antibacterial Properties

Benzofuran compounds often display antibacterial activity. This compound could be explored as a candidate for combating bacterial infections. Further studies are needed to understand its mechanism of action and optimize its efficacy .

Antioxidant Effects

The presence of benzofuran rings in natural products correlates with antioxidant properties7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid might act as an antioxidant, protecting cells from oxidative stress and related diseases .

Anti-Viral Potential

Given the recent discovery of a novel macrocyclic benzofuran compound with anti-hepatitis C virus activity, there’s interest in exploring similar molecules. This compound could potentially contribute to the development of effective therapeutic drugs for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds containing both benzothiophene and benzofuran moieties have been developed and investigated as potential anticancer agents. These compounds may interfere with cancer cell growth and survival pathways .

Synthesis Methods

Researchers have discovered innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .

Future Directions

Thiophene and its derivatives, including 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-11(2)5-3-4-7-6-8(10(12)13)14-9(7)11/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYCLXIIPHNOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1SC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid

CAS RN

1503608-57-8
Record name 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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